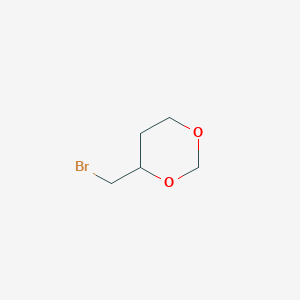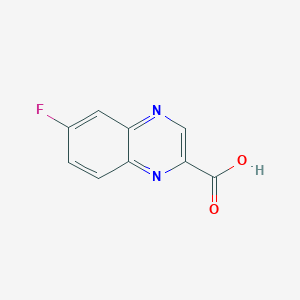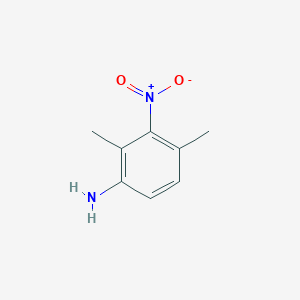
5-Isopropoxypyridin-3-OL
Overview
Description
5-Isopropoxypyridin-3-ol is a chemical compound with the CAS Number: 310881-39-1 . It has a molecular weight of 153.18 . The IUPAC name for this compound is 5-isopropoxy-3-pyridinol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11NO2/c1-6(2)11-8-3-7(10)4-9-5-8/h3-6,10H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Synthesis and Derivatization in Oligonucleotides
- Oligonucleotides containing primary amino groups at their 5'-termini can be synthesized using standard solid-phase techniques, with further derivatization possible using amino-specific probes. This process involves the use of N-monomethoxytrityl-0-methoxydiisopropylaminophosphinyl 3-aminopropan(1)ol, leading to the production of fluorescent or biotinylated oligonucleotide products (Connolly, 1987).
Synthesis of Intercalating Agent-Oligonucleotide Conjugates
- Oligonucleotides can be coupled with 2-Methoxy-6-chloro-9-aminoacridine via different positions in the chain, including the 5'-position, using a polymethylene linker. These conjugates have been studied for their DNA binding properties, showcasing the versatility of such compounds in biochemical applications (Asseline et al., 1996).
Biological Effects of Bicyclic 5-Isoxazolol Zwitterions
- Compounds structurally related to glycine antagonists, including bicyclic 5-isoxazolol zwitterions like 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-ol, have been synthesized and tested for their biological effects. These compounds showed glycine antagonist properties and were studied for their interaction with neurotransmitter receptors (Brehm et al., 1986).
Metabolic and Pharmacological Studies
- Various pharmacological studies have been conducted to understand the biological effects and metabolic pathways of similar compounds. For instance, 5-hydroxy-2-formylpyridine thiosemicarbazone has been studied in clinical settings to characterize its toxicity and pharmacological disposition (Deconti et al., 1972).
Computer-Aided Design for Antibacterial Activity
- 3-Hydroxypyridine-4-one derivatives, which exhibit antibacterial activity, have been designed using computer-aided methods. These designs aimed to improve antibacterial activity against specific bacterial strains, demonstrating the potential of 5-isopropoxypyridin-3-ol derivatives in medicinal chemistry (Sabet et al., 2012).
Safety and Hazards
The safety information for 5-Isopropoxypyridin-3-OL includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is speculated that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 5-Isopropoxypyridin-3-OL in animal models .
properties
IUPAC Name |
5-propan-2-yloxypyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6(2)11-8-3-7(10)4-9-5-8/h3-6,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNZQIVDTFNTDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN=CC(=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


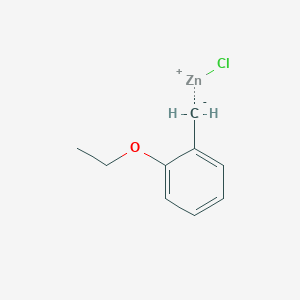
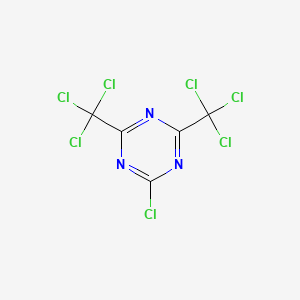
![Tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(7-nitroisoquinolin-1-yl)carbamate](/img/structure/B3258832.png)
![Tert-butyl N-(7-aminoisoquinolin-1-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B3258838.png)


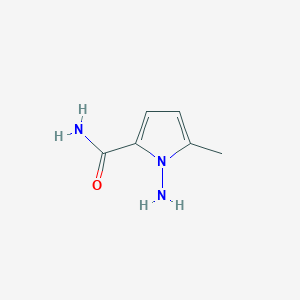
![2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B3258877.png)
![1,2-Ethanediamine, N,N,N',N'-tetramethyl-, polymer with1,1'-oxybis[2-chloroethane]OTHER CA INDEX NAMES:Ethane, 1,1'-oxybis[2-chloro-, polymer withN,N,N',N'-tetramethyl-1,2-ethanediamine](/img/structure/B3258882.png)

